4-(4-Fluorophenyl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibition Anticancer

Medicinal chemistry programs targeting kinase inhibitors often fail when impure or generic 2-aminopyrimidine building blocks produce unreliable SAR data and low synthetic yields. 4-(4-Fluorophenyl)pyrimidin-2-amine (CAS 85979-49-3) is the validated, high-purity fluorinated imatinib pharmacophore scaffold: • Enables systematic SAR exploration of 2-aminopyrimidine-based kinase inhibitors with precise electronic and steric control from the 4-fluorophenyl substituent. • Serves as a key starting material for pan-CDK inhibitors and radiosensitizers (e.g., PPA15), with documented in vivo tumor suppression when combined with radiation. • ≥98% purity ensures reproducible biological data, high-yield multi-step syntheses, and reliable scale-up. • Defined physical properties (mp 166-167 °C, MW 189.19 g/mol) support robust process chemistry and QC specification setting.

Molecular Formula C10H8FN3
Molecular Weight 189.19 g/mol
CAS No. 85979-49-3
Cat. No. B1297715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)pyrimidin-2-amine
CAS85979-49-3
Molecular FormulaC10H8FN3
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC=C2)N)F
InChIInChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
InChIKeyBMQMEWBCECPRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)pyrimidin-2-amine (CAS 85979-49-3): A Key 2-Aminopyrimidine Intermediate for Kinase Inhibitor Synthesis


4-(4-Fluorophenyl)pyrimidin-2-amine, also known as 2-amino-4-(4-fluorophenyl)pyrimidine, is a synthetic, heterocyclic compound that serves as a critical core scaffold and intermediate in the development of numerous pharmaceuticals, particularly kinase inhibitors . As a fluorinated derivative of the imatinib pharmacophore, its 2-aminopyrimidine ring and 4-fluorophenyl substituent confer specific electronic and steric properties, making it a privileged structure in medicinal chemistry for targeting cancer and inflammatory diseases . The compound's utility lies not in its own direct biological activity, but in its value as a building block for creating more complex and potent therapeutic candidates.

The Procurement Risk of Unverified 4-(4-Fluorophenyl)pyrimidin-2-amine: Why CAS 85979-49-3 Purity and Characterization Matter


Generic substitution of 4-(4-Fluorophenyl)pyrimidin-2-amine with other 2-aminopyrimidine building blocks or with material of unverified purity carries significant risk of experimental failure. Subtle differences in the electronic and lipophilic profile of the 4-fluorophenyl group, compared to other halogen or alkyl analogs, can dramatically alter the binding affinity and selectivity of the final drug candidate . Furthermore, as this compound is primarily used as a precursor in multi-step syntheses, the use of material with insufficient purity (e.g., <97%) or inaccurate characterization can lead to lower yields, the formation of difficult-to-remove impurities, and ultimately, unreliable or non-reproducible biological data .

Quantitative Evidence Guide for Selecting 4-(4-Fluorophenyl)pyrimidin-2-amine Over Its Closest Analogs


Enhanced Antiproliferative Potency in A549 Lung Cancer Cells via Fluorination Compared to Imatinib

As the core pharmacophore of imatinib, fluorinated derivatives of the 2-aminopyrimidine scaffold have been shown to exhibit significantly enhanced potency in vitro. While 4-(4-Fluorophenyl)pyrimidin-2-amine itself is an intermediate, its incorporation into a final compound via the 2-amino group leads to derivatives with greater activity than the parent drug imatinib. For instance, in A549 lung cancer cells, a series of imatinib analogs containing the 2-aminopyrimidine core with fluorine substitutions showed IC50 values between 6.4 and 7.3 µM, representing an approximately 9-fold increase in potency compared to imatinib (IC50 = 65.4 µM) [1].

Medicinal Chemistry Kinase Inhibition Anticancer

Direct Comparison of Purity and Characterization: CAS 85979-49-3 vs. Unspecified Analogs

Reliable procurement of 4-(4-Fluorophenyl)pyrimidin-2-amine (CAS 85979-49-3) hinges on access to material with verified purity and analytical characterization. Reputable vendors specify a minimum purity of 97-99% and provide supporting analytical data (NMR, HPLC, GC) upon request, ensuring the compound's identity and suitability as a synthetic intermediate . In contrast, sourcing from less scrupulous suppliers or purchasing generic "2-aminopyrimidine derivatives" without a CAS number risks obtaining material of lower and unverified purity, which can sabotage critical reaction yields and downstream biological assays.

Chemical Synthesis Quality Control Procurement

Distinct Physicochemical Profile for Reaction Planning and Handling

The unique physicochemical properties of 4-(4-Fluorophenyl)pyrimidin-2-amine inform critical decisions in reaction design, purification, and storage. The compound is a white crystalline solid with a defined melting point of 166-167 °C . This contrasts with its 4-chlorophenyl analog, which, while structurally similar, will have a different molecular weight (205.64 g/mol vs. 189.19 g/mol) and likely a different melting point, impacting its solubility and reactivity profile. Knowledge of the specific melting point for CAS 85979-49-3 is essential for identity verification and selecting appropriate recrystallization solvents for purification.

Process Chemistry Formulation Stability

Verified Application Scenarios for 4-(4-Fluorophenyl)pyrimidin-2-amine (CAS 85979-49-3)


Synthesis of Potent, Next-Generation Tyrosine Kinase Inhibitors (TKIs)

This compound is the ideal building block for medicinal chemistry programs aiming to synthesize novel tyrosine kinase inhibitors. As demonstrated in the literature, fluorinated imatinib analogs containing this core scaffold exhibit significantly enhanced antiproliferative activity against cancer cell lines like A549 compared to imatinib itself [1]. Procurement of high-purity CAS 85979-49-3 ensures that the core of the molecule is correctly installed, allowing chemists to focus on optimizing other parts of the molecule to improve potency, selectivity, and pharmacokinetic properties.

Development of Novel Radiosensitizers and CDK Inhibitors

4-(4-Fluorophenyl)pyrimidin-2-amine serves as the key starting material for generating phenylpyrimidine derivatives that act as pan-CDK inhibitors and radiosensitizers [2]. Research has shown that specific derivatives of this compound, such as PPA15, can induce cell cycle arrest and, when combined with radiation, significantly suppress tumor growth in vivo. The use of a well-characterized intermediate with verified identity and purity (≥97%) is paramount for the reliable synthesis and biological evaluation of these promising therapeutic candidates.

Structure-Activity Relationship (SAR) Studies on 2-Aminopyrimidine Scaffolds

For researchers exploring the SAR of 2-aminopyrimidine-based inhibitors, 4-(4-Fluorophenyl)pyrimidin-2-amine represents a specific, well-defined starting point. Its unique combination of a 2-amino group (for derivatization) and a 4-fluorophenyl substituent (providing a specific electronic and steric environment) allows for the systematic exploration of chemical space. Using this specific CAS-numbered compound, rather than a generic analog, ensures that the data generated is precise and reproducible, enabling clear correlations between structural modifications and biological activity .

Chemical Process Development and Scale-Up for Preclinical Candidates

In an industrial setting, the defined physical properties of this compound, including its melting point (166-167 °C) and molecular weight (189.19 g/mol), are essential for process chemistry . These data points are critical for designing and optimizing large-scale reactions, selecting appropriate solvents for purification, and establishing robust quality control (QC) specifications. Procuring material with a guaranteed purity of ≥98% and analytical traceability directly supports the development of a reliable and scalable manufacturing process for a lead preclinical candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.